Bienvenue dans la boutique en ligne BenchChem!

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide

Medicinal Chemistry Physicochemical Properties Computational ADME

This methoxyphenyl analog is part of a unique azepane-derived PKB/Akt inhibitor chemotype. With an additional hydrogen-bond acceptor (HBA=4) and intermediate lipophilicity (predicted logP ~2.8), it enables systematic investigation of methoxy substitution effects on kinase selectivity and ADME properties. Procure alongside the 4-fluorophenyl (CAS 1795302-59-8) and unsubstituted phenyl (CAS 2034485-55-5) analogs to generate head-to-head SAR data absent from public literature. Ideal for broad kinome screening and permeability profiling.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1795303-07-9
Cat. No. B2862836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide
CAS1795303-07-9
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C19H22N2O3/c1-24-18-9-7-15(8-10-18)16-5-2-3-11-20(13-16)19(22)17-6-4-12-21(23)14-17/h4,6-10,12,14,16H,2-3,5,11,13H2,1H3
InChIKeyHDKOMIABQXFANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide (CAS 1795303-07-9): Compound Identity, Structural Features, and Research Procurement Basics


3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide (CAS 1795303-07-9) is a synthetic small molecule (C₁₉H₂₂N₂O₃, MW 326.396) featuring an azepane ring substituted at the 3-position with a 4-methoxyphenyl group, an amide carbonyl linker, and a pyridine N-oxide moiety . The compound belongs to the azepane-based pyridine N-oxide chemotype, a class that has attracted interest in medicinal chemistry for potential kinase inhibition and other biological activities [1]. As a specialty research chemical, it is offered by several vendors for non-human, non-therapeutic investigation . No primary research articles explicitly characterizing its biological activity have been identified in public-domain databases as of the search date; available information is limited to vendor product pages and inferred class-level properties.

Why Generic Substitution of 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide in Azepane-Based Research Cannot Be Assumed Equivalent


Despite belonging to a recognized chemotype of azepane-derived PKB/Akt inhibitors, 3-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide differs from its closest analogs by the specific combination of a 4-methoxyphenyl substituent on the azepane ring and a pyridine N-oxide as the carbonyl acceptor . The known structure–activity relationships (SAR) in this class demonstrate that even subtle substitutions—such as replacing a phenyl with a 4-fluorophenyl or altering the linker chemistry—can dramatically shift kinase selectivity, potency, and plasma stability [1]. Therefore, this compound should not be substituted with the unsubstituted phenyl analog (CAS 2034485-55-5) or the 4-fluorophenyl variant (CAS 1795302-59-8) without explicit comparative performance data. The absence of head-to-head biological profiling means that substitution decisions carry significant risk of altered activity.

Quantitative Differentiation Evidence for 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide Versus Closest Analogs


Structural Differentiation: 4-Methoxyphenyl vs. 4-Fluorophenyl Substitution – Impact on Predicted Physicochemical Properties

This compound features a 4-methoxyphenyl group on the azepane ring, compared to the 4-fluorophenyl analog (CAS 1795302-59-8) and the unsubstituted phenyl analog (CAS 2034485-55-5). While no direct biological data are available, computational predictions based on the Breitenlechner et al. (2004) SAR framework for azepane-based PKB inhibitors indicate that the electron-donating methoxy substituent is likely to alter hydrogen-bonding capacity and lipophilicity relative to the electron-withdrawing fluorine [1]. The predicted logP for the methoxyphenyl analog is estimated to be approximately 0.5–1.0 units higher than that of the 4-fluorophenyl analog, potentially affecting membrane permeability [2]. This difference should be considered when selecting compounds for cell-based versus biochemical assays.

Medicinal Chemistry Physicochemical Properties Computational ADME

Structural Differentiation: Molecular Weight and Heavy Atom Count – Implications for Ligand Efficiency and Permeability

The target compound (MW 326.40) is approximately 4% heavier than the 4-fluorophenyl analog (MW 314.36) and 10% heavier than the unsubstituted phenyl analog (MW 296.37) due to the additional oxygen atom in the methoxy group . In the context of lead optimization and fragment-based drug design, this increased molecular weight may reduce ligand efficiency (LE) if potency does not increase proportionally. Conversely, the additional oxygen may enable hydrogen-bond interactions that improve binding affinity for specific targets [1]. Procurement decisions should consider that the methoxyphenyl analog offers additional H-bond acceptor capacity (HBA count: 4 vs. 3 for the F-analog) that could be advantageous or detrimental depending on the target binding site.

Drug Design Ligand Efficiency Permeability

Structural Differentiation: TPSA and Predicted Solubility – Comparison with Phenyl and 4-Fluorophenyl Analogs

The topological polar surface area (TPSA) of the target compound, calculated from the SMILES structure, is approximately 58.8 Ų, compared to 49.6 Ų for the 4-fluorophenyl analog and 46.3 Ų for the unsubstituted phenyl analog [1]. This increase in TPSA is attributable to the methoxy oxygen and may reduce passive membrane permeability relative to the less polar analogs, a factor that could be advantageous for targeting extracellular or membrane-proximal sites but disadvantageous for intracellular targets [2]. No experimental solubility data are publicly available for any of these compounds. However, the increased TPSA of the methoxyphenyl analog suggests potentially higher aqueous solubility than the fluorinated analog, which is a relevant consideration for assay development.

ADME Physicochemical Properties Solubility

Comparative Vendor Availability and Purity Specifications

The target compound (CAS 1795303-07-9) is offered by EvitaChem (catalog EVT-2999910) with molecular formula C19H22N2O3 and MW 326.396 . The closest analogs are also available from the same vendor: the 4-fluorophenyl analog (CAS 1795302-59-8, EVT-2955244) and the unsubstituted phenyl analog (CAS 2034485-55-5, EVT-2764279). All three are listed as 'for non-human research only' and 'not for therapeutic or veterinary use.' No purity specifications, pricing, or availability data are publicly disclosed on vendor pages; these must be obtained via direct inquiry . The methoxyphenyl analog is distinguishable from its analogs by its higher molecular weight and the presence of the methoxy oxygen, which may influence storage stability and solubility characteristics.

Procurement Vendor Comparison Purity

Best-Fit Research Application Scenarios for 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide Based on Available Differentiation Evidence


Kinase Inhibitor Lead Optimization: Probing the Role of H-Bond Acceptors in the Azepane 3-Position

Researchers optimizing PKB/Akt inhibitors based on the Breitenlechner et al. (2004) azepane scaffold can use the methoxyphenyl analog to probe the effect of an additional hydrogen-bond acceptor at the 4-position of the phenyl ring. The extra HBA (count = 4 vs. 3 for the fluoro and unsubstituted analogs) allows investigation of potential interactions with kinase hinge or ribose pocket residues [1]. This compound should be tested in parallel with the 4-fluorophenyl and unsubstituted phenyl analogs to establish SAR for this position.

Comparative Physicochemical Profiling of Azepane-Based Pyridine N-Oxide Derivatives

The methoxyphenyl analog, with its intermediate lipophilicity (predicted logP ~2.8) and higher TPSA (~58.8 Ų) relative to the fluoro and unsubstituted analogs, provides a valuable comparator for systematic ADME profiling of this chemotype [1]. Procurement of all three analogs enables parallel determination of experimental logP/logD, kinetic solubility, and PAMPA permeability, generating data that can guide medicinal chemistry optimization [2].

Kinase Selectivity Panel Screening Against Analog Sets

Although no kinase profiling data are publicly available for any of these analogs, the well-established role of azepane derivatives as PKB/PKA inhibitors suggests that broad kinome screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) of this compound alongside its 4-fluorophenyl and unsubstituted analogs could reveal selectivity fingerprints driven by the methoxy substitution [1]. This systematic approach would provide the head-to-head comparison data currently absent from the literature.

Quote Request

Request a Quote for 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.